4-fluoro-N-(naphthalen-1-yl)benzamide
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Description
“4-fluoro-N-(naphthalen-1-yl)benzamide” is a chemical compound with the molecular formula C17H12FNO . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(naphthalen-1-yl)benzamide” involves a dihedral angle between the naphthalene ring system and the phenyl ring of 86.63° . In the crystal, N-H⋯O hydrogen bonds link molecules into chains along [010] .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(naphthalen-1-yl)benzamide” include a predicted boiling point of 494.4±38.0 °C and a predicted density of 1.220±0.06 g/cm3 . The pKa is predicted to be 13.95±0.46 .Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
A study synthesized a series of benzamide derivatives, including compounds similar to 4-fluoro-N-(naphthalen-1-yl)benzamide, and investigated their use in colorimetric sensing of fluoride anions. One derivative containing a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride anions, suggesting potential applications in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Amide NH···F Hydrogen Bonding Interactions
Research on N-(8-fluoronaphthalen-1-yl)benzamide derivatives, structurally similar to 4-fluoro-N-(naphthalen-1-yl)benzamide, explored their potential in forming strong NH···F hydrogen bonds. This study showed that these compounds can align naphthalene rings face-to-face due to NH···F hydrogen bonds, influencing the crystal structure and potentially affecting molecular interactions (Kazim et al., 2020).
Synthesis of Novel Aromatic Polyamides
Aromatic polyamides containing pendant bulky naphthalene-8-oxybenzamide units were synthesized from derivatives including 4-fluoro-N-(naphthalen-1-yl)benzamide. These polyamides exhibited good solubility in organic solvents and high thermal stability, suggesting their applicability in areas requiring heat-resistant materials (Ghodke et al., 2021).
Sensitized Emission of Luminescent Lanthanide Complexes
4-naphthalen-1-yl-benzoic acid derivatives were used for synthesizing Eu(III)-cored complexes to investigate energy-transfer pathways in luminescent lanthanide complexes. These studies, involving compounds structurally related to 4-fluoro-N-(naphthalen-1-yl)benzamide, demonstrated their potential in the development of new luminescent materials (Kim et al., 2006).
Development of Fluorescent Sensing Films
Derivatization of naphthalene diimide led to the formation of fluorescent benzamide derivatives, which demonstrated high efficiency as low-molecular mass gelators. These compounds could form gels in various solvents and were used to develop a fluorescent film sensitive and selective to the presence of aniline vapor, showcasing potential applications in chemical sensing (Fan et al., 2016).
properties
IUPAC Name |
4-fluoro-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVBLHYWGEURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(naphthalen-1-yl)benzamide |
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